5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Description

The strategic design and synthesis of complex organic molecules are fundamental to the advancement of chemical sciences. Within this pursuit, certain structural motifs, often referred to as "privileged scaffolds," are recurrently identified in a vast array of biologically active compounds. One such scaffold is the 1,2,3,4-tetrahydroquinoline (B108954) ring system. The introduction of halogen atoms onto this framework further enhances its utility, allowing for the precise modulation of its chemical and physical properties.

Tetrahydroquinoline derivatives are recognized as crucial structural motifs in a large number of biologically active compounds, making them important targets for chemists. nih.govmdpi.com Their prevalence is notable in both natural products and synthetic pharmaceuticals. nih.gov The unique three-dimensional structure of the tetrahydroquinoline nucleus provides an excellent platform for the development of therapeutic agents. Consequently, numerous synthetic methodologies have been developed to access these valuable compounds. nih.govorganic-chemistry.org Domino reactions, for instance, have proven especially valuable for creating tetrahydroquinolines with previously inaccessible substitution patterns, leading to the design of new drugs. nih.govmdpi.com The therapeutic potential of this scaffold is remarkably broad, with derivatives showing promise as treatments for a wide range of conditions. mdpi.com

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic synthesis for altering a compound's characteristics. cymitquimica.com The incorporation of halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, the substitution of a fluorine atom at the C-6 position of the quinolone core is a key feature of fluoroquinolone antibiotics, a class of drugs with broad-spectrum antibacterial activity. nih.gov

Halogen atoms can modify electronic properties, serve as handles for further chemical transformations (e.g., cross-coupling reactions), and introduce specific interactions, such as halogen bonding. acs.org The synthetic tunability of halogenated quinolines has allowed researchers to discover unique antibacterial profiles through extensive analogue synthesis. nih.gov This strategic functionalization is a powerful tool for optimizing lead compounds in drug discovery and for creating novel materials with desired properties. nih.gov

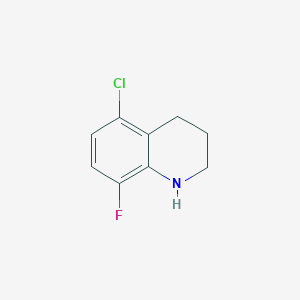

The compound 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a derivative of the parent heterocycle, quinoline (B57606). Its nomenclature precisely describes its structure:

Quinoline : Refers to the bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring.

1,2,3,4-tetrahydro : Indicates that the pyridine ring portion of the quinoline is saturated, meaning that the double bonds at positions 1-2, and 3-4 have been reduced. This transforms the planar quinoline into a non-planar tetrahydroquinoline core.

5-Chloro : A chlorine atom is substituted at the 5th position of the bicyclic ring system.

8-Fluoro : A fluorine atom is substituted at the 8th position.

The numbering of the quinoline ring system is standardized, starting from the nitrogen atom as position 1 and proceeding around the heterocyclic ring first, then through the carbocyclic ring. The positions of the halogen substituents, chlorine at C5 and fluorine at C8, are on the benzene portion of the scaffold. The presence of two different halogens with distinct electronic properties (the strong electron-withdrawing nature of fluorine and the moderate electron-withdrawing nature of chlorine) on the aromatic ring is expected to significantly influence the molecule's reactivity and electrostatic potential.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₉H₉ClF N |

| IUPAC Name | This compound |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoline |

| Substituents | Chlorine at C5, Fluorine at C8 |

While direct research on the specific compound this compound is not extensively documented in publicly available literature, the research trajectories for closely related halogenated quinoline and tetrahydroquinoline frameworks provide significant insight into its potential areas of investigation.

Research on halogenated quinolines is highly active, particularly in the field of medicinal chemistry. Studies have shown that these compounds can possess potent biological activities. For example, select halogenated quinolines have been found to eradicate drug-resistant, gram-positive bacterial pathogens and their associated biofilms. nih.gov The synthetic versatility of the quinoline scaffold allows for modifications that can enhance activity against specific pathogens like Staphylococcus epidermidis. nih.gov Furthermore, novel fluoroquinolones are continuously being designed and evaluated in silico for their potential as antibacterial agents against resistant Gram-negative bacteria by targeting enzymes like DNA gyrase. nih.gov

The synthesis of substituted tetrahydroquinolines is another major focus of current research. organic-chemistry.orgnih.gov Modern synthetic methods, including borrowing hydrogen methodology with manganese catalysts and gold-catalyzed intramolecular hydroarylation, offer efficient and atom-economical pathways to these complex structures. nih.govnih.gov These advanced synthetic strategies enable the creation of diverse libraries of tetrahydroquinoline derivatives for biological screening. nih.govnih.gov

Investigations into the physicochemical properties of halogenated quinolines are also crucial. The introduction of fluorine, in particular, can impart unique properties, and studies on fluorine-enriched quinolines explore their potential as new building blocks for applications ranging from organic chemistry to materials science. rsc.org

The primary objective of this article is to provide a detailed and scientifically grounded overview of the chemical compound this compound, situated within the broader context of halogenated heterocyclic chemistry. This review synthesizes foundational knowledge on the significance of the tetrahydroquinoline scaffold and the strategic role of halogenation. It elucidates the specific structural and nomenclatural details of the target molecule. In light of the limited direct research on this compound, this article extrapolates potential research avenues by examining current studies on analogous di-halogenated and mono-halogenated quinoline and tetrahydroquinoline derivatives. The overarching goal is to present a comprehensive profile that underscores the potential utility and areas of scientific interest for the this compound framework.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUWTMVCHNYTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 8 Fluoro 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Retrosynthetic Analysis of the 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Molecular Skeleton

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection pathways. The most direct approach involves the reduction of the corresponding quinoline (B57606) precursor, 5-Chloro-8-fluoroquinoline. This simplifies the problem to the synthesis of the substituted quinoline core.

Further disconnection of 5-Chloro-8-fluoroquinoline can be envisioned through classical quinoline syntheses. For instance, a Doebner-von Miller or Skraup-type reaction would involve the cyclization of a suitably substituted aniline, namely 2-amino-4-chloro-1-fluorobenzene, with an α,β-unsaturated carbonyl compound or glycerol. Alternatively, a Friedländer synthesis approach would disconnect the molecule into a 2-amino-3-fluorobenzaldehyde derivative and a carbonyl compound containing an α-methylene group, with subsequent introduction of the chloro group.

Another key retrosynthetic strategy involves forming the C-N and C-C bonds of the heterocyclic ring through intramolecular cyclization. This could start from a precursor like a 2-(3-aminopropyl)-4-chloro-1-fluorobenzene derivative, which could be cyclized to form the tetrahydroquinoline ring directly. The challenge in all these approaches lies in the regioselective introduction of the halogen substituents on the starting aniline or benzene (B151609) derivative.

Established Synthetic Routes for the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline core is a well-established field in organic chemistry, with several reliable methods that can be adapted for the synthesis of halogenated derivatives.

Classical named reactions provide a convergent and efficient means to construct the quinoline ring system, which can subsequently be reduced to the desired tetrahydroquinoline.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org The reaction is typically catalyzed by acids or bases. alfa-chemistry.com For the synthesis of 5-Chloro-8-fluoroquinoline, this would necessitate a 2-amino-3-fluorobenzaldehyde or ketone as a starting material, which can be challenging to prepare. Adaptations using microwave enhancement have been shown to improve yields and reduce reaction times for halogenated quinolines. nih.gov

Skraup and Doebner-Miller Reactions : These related syntheses involve the reaction of an aromatic amine with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-Miller) in the presence of a strong acid and an oxidizing agent. iipseries.orgwikipedia.org The reaction of 4-chloro-2-fluoroaniline with acrolein (generated in situ from glycerol in the Skraup reaction) or a related α,β-unsaturated aldehyde/ketone could potentially yield the desired quinoline precursor. nih.govacs.orgresearchgate.net For example, the synthesis of 5-chloro-8-hydroxyquinoline has been achieved by reacting 4-chloro-2-aminophenol with acrolein diethyl acetal under acidic conditions, demonstrating the feasibility of this approach for substituted anilines. chemicalbook.comchemicalbook.com

| Reaction | Key Reactants | Conditions | Product Type |

| Friedländer | 2-aminobenzaldehyde/ketone + α-methylene carbonyl | Acid or Base catalysis | Substituted Quinoline |

| Skraup | Aromatic amine + Glycerol | H₂SO₄, Oxidizing agent | Quinoline |

| Doebner-Miller | Aromatic amine + α,β-unsaturated carbonyl | Acid catalysis | Substituted Quinoline |

Once the substituted quinoline (5-Chloro-8-fluoroquinoline) is synthesized, the most common and efficient method to obtain the corresponding tetrahydroquinoline is through the reduction of the heterocyclic ring.

Catalytic Hydrogenation : This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen gas atmosphere. nih.gov Supported gold nanoparticles have also been shown to be effective for the chemoselective hydrogenation of quinolines, leaving other functional groups intact. fudan.edu.cn This approach is generally high-yielding and clean. For halogenated quinolines, careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation. Cobalt-based catalysts have also been developed for the effective hydrogenation of quinoline derivatives. thieme-connect.com

Transfer Hydrogenation : An alternative to using hydrogen gas, transfer hydrogenation utilizes a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or ammonia borane, in the presence of a transition metal catalyst. This method can sometimes offer better selectivity and is often more practical for laboratory-scale synthesis. researchgate.netnih.gov

| Method | Catalyst/Reagent | Hydrogen Source | Key Features |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni, Au/TiO₂ | H₂ gas | High efficiency, potential for dehalogenation |

| Transfer Hydrogenation | Cobalt complexes, etc. | H₃N·BH₃, Formic acid | Milder conditions, avoids high-pressure H₂ |

These pathways build the tetrahydroquinoline ring from acyclic precursors, offering a different strategic approach.

Reductive Amination : This strategy can involve a tandem sequence where a nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a carbonyl group in the same molecule, followed by reduction of the resulting imine. acs.orgresearchgate.net For instance, a suitably substituted 2-nitrophenyl derivative with a three-carbon side chain containing a ketone or aldehyde can be subjected to catalytic hydrogenation, triggering a cascade reaction to form the tetrahydroquinoline ring. nih.gov

Intramolecular Cyclization : Another approach involves the intramolecular nucleophilic aromatic substitution (SNAr) of a fluoride (B91410) atom by an amine. A precursor containing a 2,4-difluorophenyl ring attached to a side chain with a terminal amine can undergo cyclization to form the tetrahydroquinoline.

These methods offer good control over the substitution pattern and can be highly diastereoselective in cases where stereocenters are formed. acs.org

Strategies for Regioselective Halogenation (Chlorination and Fluorination) at C-5 and C-8

The precise placement of the chlorine and fluorine atoms is the most critical challenge in the synthesis of this compound. The timing of the halogenation steps—either before or after the construction of the quinoline core—is a key strategic decision.

Achieving the desired 1,4-chloro-fluoro substitution pattern on the benzene ring of the quinoline or its aniline precursor requires powerful regioselective methods.

Directed Ortho-Metalation (DoM) : This is a powerful strategy for regioselective functionalization. For example, a directing group on an aniline or phenylethylamine derivative can direct lithiation to the ortho position. Subsequent quenching with an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) or chlorine source (like N-chlorosuccinimide, NCS) can install the halogen. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been achieved through a directed ortho-lithiation strategy. nih.gov A similar approach could be envisioned for the synthesis of the target molecule.

Electrophilic Aromatic Substitution : The electronic properties of existing substituents on the aromatic ring can direct incoming electrophiles. However, achieving the specific 5-chloro-8-fluoro pattern on a pre-formed quinoline or aniline through sequential electrophilic halogenation can be difficult due to competing directing effects and the potential for mixtures of isomers. The introduction of chlorine onto an 8-hydroxyquinoline (B1678124) core is a known method, often utilizing reagents like hydrogen peroxide and hydrochloric acid. guidechem.com

Transient Directing Groups : Recent advances have utilized transient directing groups to achieve ortho C-H functionalization. For example, orthanilic acids have been used as transient directing groups for the Pd-catalyzed ortho C-H fluorination of benzaldehydes. nih.gov

The use of directing groups is often the most reliable method for ensuring the correct regiochemistry in the synthesis of polysubstituted aromatic compounds and their heterocyclic derivatives. acs.orgnih.gov

Sequential Halogenation Protocols

The synthesis of this compound can be envisaged through sequential halogenation of the parent tetrahydroquinoline molecule. The order of introduction of the halogen atoms is crucial and is governed by the directing effects of the substituents on the aromatic ring.

One plausible route involves the initial fluorination of 8-hydroxyquinoline, followed by chlorination and subsequent reduction of the quinoline ring. For instance, 8-hydroxyquinoline can be treated with reagents to introduce a fluorine atom, followed by a chlorinating agent to install the chlorine at the 5-position. The resulting di-halogenated quinoline can then be reduced to the corresponding tetrahydroquinoline.

Alternatively, direct halogenation of the pre-formed 1,2,3,4-tetrahydroquinoline (B108954) ring can be considered. The amino group in the tetrahydroquinoline ring is an activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct chlorination of 8-fluoro-1,2,3,4-tetrahydroquinoline would likely yield the desired 5-chloro product.

Electrophilic and Nucleophilic Fluorination Reagents and Methods

The introduction of a fluorine atom onto the quinoline or tetrahydroquinoline scaffold is a key step in the synthesis of the target molecule. Both electrophilic and nucleophilic fluorination methods can be employed.

Electrophilic Fluorination: Electrophilic fluorinating agents are sources of "F+". A common and effective reagent for this purpose is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction typically proceeds via electrophilic aromatic substitution on an electron-rich aromatic ring. For the synthesis of 8-fluoroquinoline derivatives, an appropriate precursor could be subjected to electrophilic fluorination.

Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This method is often used for the synthesis of fluoroarenes from the corresponding diazonium salts (Balz-Schiemann reaction) or through nucleophilic aromatic substitution (SNAr) on activated aromatic rings. For example, an 8-aminoquinoline derivative could be converted to the corresponding diazonium salt and then treated with a fluoride source to introduce the fluorine atom.

| Fluorination Method | Reagent Example(s) | Substrate Type |

| Electrophilic | Selectfluor™ | Electron-rich aromatics |

| Nucleophilic | HF, NaF, KF | Diazonium salts, Activated halo-aromatics |

Novel Synthetic Route Development for this compound

Modern synthetic organic chemistry offers a plethora of novel methods for the construction of complex heterocyclic systems like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Iridium, Manganese, Cobalt, Silver, Gold Catalysis)

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct the tetrahydroquinoline scaffold from appropriately substituted anilines and other building blocks. For instance, a halogenated aniline could be coupled with a suitable partner to form a precursor that can then be cyclized to the desired tetrahydroquinoline. Furthermore, palladium-catalyzed C-H activation/functionalization reactions can be employed for the direct introduction of halogen atoms onto the tetrahydroquinoline ring. nih.govrsc.org

Copper-Catalyzed Reactions: Copper catalysts are often used in reactions such as the Ullmann condensation for the formation of C-N bonds, which can be a key step in the synthesis of the tetrahydroquinoline ring.

Manganese-Catalyzed Reactions: Manganese-based catalysts have been developed for the synthesis of tetrahydroquinolines via a borrowing hydrogen methodology, which offers an atom-economical pathway. nih.gov This involves the reaction of 2-aminobenzyl alcohols with secondary alcohols. nih.gov

Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to afford tetrahydroquinolines. organic-chemistry.org

| Catalyst | Reaction Type | Application in Tetrahydroquinoline Synthesis |

| Palladium | Cross-coupling, C-H activation | Scaffold construction, Direct halogenation nih.govrsc.org |

| Copper | C-N bond formation (Ullmann) | Ring closure |

| Manganese | Borrowing Hydrogen | Scaffold synthesis from 2-aminobenzyl alcohols nih.gov |

| Gold | Hydroarylation/Transfer Hydrogenation | Synthesis from N-aryl propargylamines organic-chemistry.org |

| Silver | Reduction of quinolines | Synthesis of tetrahydroquinolines researchgate.net |

Organocatalytic and Biocatalytic Approaches

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. acs.orgacs.orgnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines are commonly used to catalyze the asymmetric synthesis of tetrahydroquinolines. semanticscholar.org For instance, the Povarov reaction, a [4+2] cycloaddition of an imine with an alkene, can be rendered enantioselective using a chiral organocatalyst. acs.orgacs.orgnih.gov This approach would allow for the synthesis of enantioenriched tetrahydroquinoline cores, which can be further functionalized. acs.orgacs.orgnih.govsemanticscholar.org

Biocatalysis: Enzymes offer a green and highly selective alternative for the synthesis of chiral molecules. Biocatalytic methods for the preparation of optically active tetrahydroquinolines have been developed, although they may have limitations with sterically demanding substrates.

| Approach | Catalyst Type | Key Features |

| Organocatalysis | Chiral Brønsted acids, Chiral amines | High enantioselectivity, Metal-free acs.orgacs.orgnih.govsemanticscholar.org |

| Biocatalysis | Enzymes (e.g., lipases, dehydrogenases) | High selectivity, Green conditions |

Photochemical and Electrochemical Synthesis Techniques

Photochemical Synthesis: Photochemical methods utilize light to initiate chemical reactions. The synthesis of tetrahydroquinolines can be achieved through photochemically induced radical annulation between maleimides and N-alkyl anilines, which proceeds via the formation of an electron donor-acceptor (EDA) complex. nih.gov Visible-light-mediated cyclization reactions have also been developed for the synthesis of highly substituted tetrahydroquinolines. nih.gov

Electrochemical Synthesis: Electrochemical methods use electricity to drive chemical reactions, offering a green and often highly selective approach. rsc.orgrsc.org Tetrahydroquinoline derivatives can be synthesized via electrochemical hydrocyanomethylation or hydrogenation of quinolines. rsc.org Furthermore, electrochemical oxidative cross-coupling reactions of tetrahydroquinolines with other molecules have been reported. rsc.org

| Technique | Principle | Application in Tetrahydroquinoline Synthesis |

| Photochemical | Light-induced reactions (e.g., EDA complex) | Annulation reactions, Cyclizations nih.govnih.gov |

| Electrochemical | Electricity-driven reactions | Hydrogenation of quinolines, Cross-coupling reactions rsc.orgrsc.org |

Multicomponent and Domino Reactions for Scaffold Assembly

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, offering high atom and step economy. The Povarov reaction is a classic example of a three-component reaction used to synthesize tetrahydroquinolines from an aniline, an aldehyde, and an alkene. beilstein-journals.orgwikipedia.org By using a halogenated aniline, such as 2-chloro-5-fluoroaniline, it is conceivable to construct the 5-chloro-8-fluoro-tetrahydroquinoline scaffold in a single step.

Domino Reactions: Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. researchgate.netmdpi.com Various domino strategies have been developed for the synthesis of tetrahydroquinolines, including reduction-reductive amination sequences and SNAr-terminated sequences. researchgate.netmdpi.com These methods are highly efficient for generating molecular complexity from simple starting materials. researchgate.netmdpi.com

| Reaction Type | Description | Starting Materials Example for Target Synthesis |

| Povarov Reaction (MCR) | [4+2] cycloaddition of an imine and an alkene | 2-chloro-5-fluoroaniline, an aldehyde, an alkene beilstein-journals.orgwikipedia.org |

| Domino Reaction | Sequential intramolecular reactions | Substituted anilines and functionalized side chains researchgate.netmdpi.com |

Green Chemistry Principles and Process Optimization in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental footprint while improving efficiency and cost-effectiveness. Key areas of focus include maximizing the incorporation of reactant atoms into the final product, minimizing or eliminating the use of hazardous solvents, and designing catalysts that are not only highly active and selective but also reusable.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. primescholars.comrsc.orgjocpr.com High atom economy is achieved by designing synthetic routes that minimize the formation of byproducts. primescholars.com Similarly, step efficiency, which involves reducing the number of synthetic steps, is crucial for minimizing resource consumption, energy usage, and waste generation.

One-pot multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful strategies for improving both atom economy and step efficiency in the synthesis of tetrahydroquinoline frameworks. nih.govnih.gov These reactions allow for the construction of complex molecules from simple precursors in a single operation without isolating intermediates, thereby saving time, solvents, and energy. nih.govmdpi.com For instance, domino reactions that combine multiple transformations in one sequence have been shown to produce highly substituted tetrahydroquinolines with excellent atom economy and reduced waste. nih.govresearchgate.net

The "borrowing hydrogen" methodology represents another significant advancement. acs.orgnih.govnih.gov This elegant, atom-economical process typically involves the catalytic dehydrogenation of an alcohol to form a temporary carbonyl intermediate, which then reacts further before the "borrowed" hydrogen is returned to complete the synthetic sequence. acs.org This one-pot strategy for forming C-N and C-C bonds results in water as the sole byproduct, representing a near-perfect atom economy. acs.orgnih.gov While traditional methods might involve separate oxidation and reductive amination steps, generating stoichiometric waste, the borrowing hydrogen approach streamlines the process into a single, efficient cycle. nih.gov

| Synthetic Strategy | Key Green Chemistry Advantages | Typical Byproducts | Relevance to Tetrahydroquinoline Synthesis |

|---|---|---|---|

| Domino/Cascade Reactions | High step efficiency; reduced solvent and energy use; minimized intermediate handling. nih.gov | Minimal, depends on specific cyclization. | Enables rapid assembly of the core tetrahydroquinoline structure from simple starting materials in a single pot. beilstein-journals.orgbeilstein-journals.org |

| Borrowing Hydrogen Methodology | Excellent atom economy; avoids stoichiometric oxidants/reductants. acs.orgacs.org | Water. acs.org | Facilitates the C-N and C-C bond formations necessary for building the heterocyclic ring with high efficiency. nih.gov |

| One-Pot Multicomponent Reactions (MCRs) | High atom and step economy; operational simplicity; rapid generation of molecular diversity. nih.govmdpi.com | Often minimal, such as water or alcohol. | Allows for the convergent synthesis of complex, functionalized tetrahydroquinolines from three or more starting materials. nih.gov |

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. whiterose.ac.uk Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

For the synthesis of tetrahydroquinoline derivatives, research has explored alternatives to conventional volatile organic compounds (VOCs) like chloroform or toluene. Water, being non-toxic, non-flammable, and abundant, is an attractive green solvent. Similarly, ionic liquids have been investigated as recyclable reaction media due to their non-volatility and thermal stability. nih.gov

Solvent-free, or solid-state, reactions offer the most significant green advantage by completely eliminating solvent use. scielo.org.zarsc.orgresearchgate.net These reactions, often facilitated by grinding or heating, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.netresearchgate.net The Hantzsch condensation to produce polyhydroquinolines, a related heterocyclic system, has been successfully performed under solvent-free conditions using recoverable catalysts, demonstrating the viability of this approach. scielo.org.zaresearchgate.net

| Solvent/Condition | Advantages | Challenges | Application in Tetrahydroquinoline Synthesis |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, environmentally benign. | Poor solubility of non-polar organic reactants; potential for competing hydrolysis reactions. | Used in certain catalyzed hydrogenation and cyclization reactions. |

| Ionic Liquids | Non-volatile, thermally stable, potentially recyclable. nih.gov | Higher cost, potential toxicity, viscosity can complicate product isolation. | Serves as a recyclable medium for hydrogenation and coupling reactions. nih.gov |

| Solvent-Free | Eliminates solvent waste, reduces pollution, simplifies purification, can enhance reaction rates. scielo.org.zarsc.org | Limited to thermally stable reactants; potential for poor mixing in heterogeneous reactions. | Demonstrated in multicomponent reactions to form the quinoline core, often with catalytic assistance. researchgate.netresearchgate.net |

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate significant waste. msu.edu The synthesis of this compound typically involves the hydrogenation of the corresponding quinoline precursor, a process heavily reliant on effective catalysis.

A key trend in green catalyst development is the move from precious metal catalysts (e.g., palladium, ruthenium, iridium) to more abundant and less toxic earth-abundant metals like cobalt and manganese. researchgate.netbohrium.com Cobalt- and manganese-based catalysts have shown high activity for the hydrogenation of N-heteroarenes, including quinolines, providing a more sustainable alternative. nih.govresearchgate.net

Furthermore, the reusability of the catalyst is paramount for a sustainable process. Heterogeneous catalysts, which exist in a different phase from the reactants, are often favored for their ease of separation and recycling. rsc.org For example, palladium nanoparticles supported on nitrogen-doped carbon have been developed for the selective hydrogenation of quinolines. rsc.org These catalysts demonstrate high stability and can be recovered and reused multiple times without a significant loss of activity. rsc.org Similarly, nanoporous gold and nanomagnetic-supported catalysts have been designed for easy recovery—the former by simple filtration and the latter by using an external magnet—and have shown excellent reusability in the synthesis of tetrahydroquinoline derivatives. scielo.org.zaorganic-chemistry.org

| Catalyst System | Metal | Key Features | Recyclability | Reference Example |

|---|---|---|---|---|

| Nitrogen-Doped Carbon Support | Palladium (Pd) | High activity and selectivity under mild conditions; sustainable support from renewable resources. | Highly stable with no loss of activity over multiple cycles. rsc.org | Selective hydrogenation of quinolines. rsc.org |

| Nanoporous Gold (AuNPore) | Gold (Au) | Highly efficient and regioselective; uses a mild hydrogen source (organosilane/water). | Readily recovered and reused without loss of catalytic activity. organic-chemistry.org | Hydrogenation of quinoline derivatives. organic-chemistry.org |

| ZIF-67 Derived Nanoparticles | Cobalt (Co) | Earth-abundant metal; high activity at relatively low hydrogen pressures. | Can be reused without obvious activity loss. researchgate.net | Hydrogenation of N-heteroarenes. researchgate.net |

| PN3 Pincer Complex | Manganese (Mn) | Earth-abundant metal; enables atom-efficient "borrowing hydrogen" methodology. | Homogeneous catalyst; recycling can be more complex. | One-pot synthesis of tetrahydroquinolines from alcohols. acs.orgnih.gov |

| p-Cymene Complex | Ruthenium (Ru) | High activity for transfer hydrogenation using 2-propanol as a hydrogen source. | Homogeneous catalyst; potential for recycling but not explicitly detailed. | Transfer hydrogenation of ketones. mdpi.com |

Chemical Transformations and Reactivity of 5 Chloro 8 Fluoro 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome being directed by the existing substituents. The secondary amine in the adjacent saturated ring is a powerful activating group and an ortho-, para-director. Conversely, the chlorine at C-5 and the fluorine at C-8 are deactivating groups, though they also direct incoming electrophiles to ortho and para positions.

In this specific arrangement, the activating effect of the amine nitrogen strongly influences the substitution pattern, directing electrophiles primarily to position C-6 (ortho to the amine) and C-8 (para to the amine). Since the C-8 position is already occupied by a fluorine atom, electrophilic attack is overwhelmingly favored at the C-6 position. The deactivating inductive effects of the halogens are overcome by the strong resonance donation from the nitrogen atom. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown that electron density is high on the carbon atoms of the benzene (B151609) ring, making them susceptible to electrophilic attack. uotechnology.edu.iqresearchgate.netorientjchem.org

Common electrophilic aromatic substitution reactions such as nitration and halogenation can be envisioned at the C-6 position under appropriate acidic conditions. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Chloro-8-fluoro-6-nitro-1,2,3,4-tetrahydroquinoline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline |

Nucleophilic Substitution Reactions Involving C-Cl and C-F Bonds

Nucleophilic aromatic substitution (SNAr) on the halogenated ring of this compound is a potential pathway for further functionalization. In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr reactions is not solely dependent on the C-X bond strength. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

The reactivity of aryl halides in SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. Furthermore, the high electronegativity of fluorine makes the attached carbon more electrophilic and can stabilize the transition state, often making fluoride (B91410) a better leaving group than chloride in SNAr reactions. youtube.comyoutube.com

In the target molecule, neither the C-5 chlorine nor the C-8 fluorine is activated by a classical, strongly electron-withdrawing group like a nitro group. However, the electronics of the fused ring system itself play a role. The C-F bond is more polarized than the C-Cl bond, which generally makes the carbon atom attached to fluorine more susceptible to nucleophilic attack. Therefore, it is plausible that substitution of the fluorine atom at C-8 would occur under forcing conditions with strong nucleophiles. Research on related fluoro- and chloroquinolines demonstrates that such substitutions are feasible. nih.govacs.orgrsc.org

Transformations at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation, N-Protection/Deprotection)

The secondary amine nitrogen in the tetrahydroquinoline ring is a key site for chemical modification due to its nucleophilicity. It readily participates in a variety of standard transformations for secondary amines.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to prevent the formation of the ammonium (B1175870) salt. One-pot tandem reduction and reductive alkylation of quinolines with aldehydes is also a powerful method to synthesize N-alkyl tetrahydroquinolines. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acyl derivatives.

N-Protection/Deprotection: In multi-step syntheses, the nitrogen atom is often protected to prevent unwanted side reactions. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the benzyloxycarbonyl (Cbz) group, introduced with benzyl chloroformate (CbzCl). These groups can be selectively removed under specific conditions (acid for Boc, hydrogenolysis for Cbz) later in the synthetic sequence.

Table 2: Common Transformations at the Nitrogen Atom

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | R-X, Base | 1-Alkyl-5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline |

| N-Acylation | RCOCl, Base | 1-Acyl-5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline |

| N-Boc Protection | (Boc)₂O | tert-Butyl 5-chloro-8-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate |

Reactions Involving the Saturated Carbocyclic Ring System (e.g., Oxidation, Reduction, Ring Expansion/Contraction)

The saturated carbocyclic portion of the tetrahydroquinoline system also presents opportunities for chemical transformation, primarily through oxidation and functionalization at the benzylic C-4 position.

Oxidation: The tetrahydroquinoline ring can be aromatized to the corresponding quinoline (B57606) through oxidation. This dehydrogenation is a common transformation and can be accomplished using a variety of reagents and catalytic systems, such as manganese oxides, nickel oxide on graphene (NiO/Gr), or copper(II) chloride with molecular oxygen. researchgate.netclockss.orgresearchgate.net This reaction is a key method for accessing highly substituted quinolines that might be difficult to prepare otherwise.

Functionalization at C-4: The C-4 position is benzylic and thus susceptible to deprotonation by strong bases, such as organolithium reagents. The resulting anion can then be trapped by various electrophiles, including alkyl halides, allowing for the selective introduction of substituents at this position. bohrium.comchemrxiv.orgchemrxiv.org

Reduction, Ring Expansion/Contraction: As the carbocyclic ring is already saturated, further reduction is not applicable. Ring expansion or contraction reactions are not commonly reported for the 1,2,3,4-tetrahydroquinoline (B108954) scaffold.

Chemo-, Regio-, and Stereoselective Functionalization

The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selective functionalization.

Chemoselectivity: The choice of reagents and conditions determines which functional group reacts. For instance, treatment with an alkyl halide and a mild base would likely lead to chemoselective N-alkylation over any reaction on the aromatic ring. In contrast, using strongly acidic conditions with an electrophile like HNO₃ would favor electrophilic substitution on the aromatic ring.

Regioselectivity: As discussed, electrophilic substitutions are highly regioselective for the C-6 position. Functionalization of the saturated ring is directed to the benzylic C-4 position. bohrium.comchemrxiv.org Nucleophilic aromatic substitution presents a regioselective challenge between C-5 and C-8, with C-8 being the more probable site of attack under SNAr conditions.

Stereoselectivity: While the parent molecule is achiral, many synthetic transformations can introduce stereocenters, particularly at the C-2 and C-4 positions. Enantioselective syntheses of tetrahydroquinoline derivatives are well-documented, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.orgorganic-chemistry.org This allows for the preparation of specific stereoisomers, which is crucial for the synthesis of biologically active molecules.

Synthesis of Complex Derivatives and Analogues

The varied reactivity of this compound makes it a valuable scaffold for the synthesis of more complex molecules and analogues. nih.gov By strategically combining the reactions described above, a diverse library of derivatives can be generated. For example, a synthetic sequence could involve:

N-protection of the secondary amine to prevent its interference in subsequent steps.

Electrophilic substitution at the C-6 position to introduce a new functional group.

Nucleophilic substitution at the C-8 position to replace the fluorine atom.

Functionalization at the C-4 position via deprotonation and electrophilic quench.

Deprotection of the nitrogen, followed by N-alkylation or N-acylation to complete the synthesis.

This modular approach, leveraging the inherent reactivity of the tetrahydroquinoline core, enables the construction of highly substituted derivatives for various applications, including medicinal chemistry and materials science. researchgate.netnih.govnih.govresearchgate.net

Spectroscopic and Spectrometric Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and spectrometric characterization data for the chemical compound this compound has revealed a lack of publicly available experimental information. While the methodologies outlined for analysis are standard in chemical structure elucidation, specific datasets for this particular molecule are not found in accessible scientific literature, chemical databases, or supporting information from synthetic chemistry publications.

The requested characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F one-dimensional NMR, along with two-dimensional techniques (COSY, HSQC, HMBC, NOESY) for detailed structural assignment and conformational analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy for the identification of functional groups and fingerprinting of the molecular structure.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for precise molecular formula determination and analysis of fragmentation patterns.

Despite extensive searches for experimental spectra and data pertaining to this compound, no specific values for chemical shifts (ppm), coupling constants (Hz), vibrational frequencies (cm⁻¹), or exact mass-to-charge ratios (m/z) could be located.

The scientific community relies on published research for such detailed analytical data. This information is typically generated and disseminated when a compound is synthesized and characterized for research purposes, such as in the development of new pharmaceuticals or materials. The absence of this data in the public domain suggests that the compound may not have been synthesized or that its characterization has not been published.

Therefore, it is not possible to provide a detailed, data-driven article on the spectroscopic and spectrometric characterization of this compound as per the requested outline. The creation of such an article would require access to primary experimental data that is not currently available.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

No studies detailing the MS/MS fragmentation patterns of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline are publicly available. Such an analysis would typically involve the elucidation of characteristic fragment ions to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation

There are no published X-ray crystal structures for this compound. This technique would be essential to determine its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The chirality of this compound has not been reported, and consequently, no chiroptical spectroscopic data is available. If the compound is chiral, these methods would be crucial for determining its enantiomeric purity and absolute configuration.

Computational and Theoretical Investigations of 5 Chloro 8 Fluoro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, these methods would provide critical insights into its stability, reactivity, and intermolecular interactions.

DFT studies are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the geometric and electronic properties of molecules. A DFT analysis of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

For related substituted quinoline (B57606) derivatives, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles. nih.gov These studies often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve results that correlate well with experimental data where available. researchgate.net The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. The presence of electron-withdrawing groups like chlorine and fluorine is expected to influence the bond lengths and angles within the aromatic ring of this compound.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Quinoline Derivative (Note: This data is illustrative and based on general findings for similar compounds, not specifically for this compound.)

| Parameter | Typical Calculated Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length (aromatic) | ~1.38 Å |

| C-C Bond Length (aromatic) | ~1.40 Å |

| C-N-C Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing halogen substituents. DFT calculations would provide precise energy values for these orbitals and allow for the calculation of various reactivity indices.

Table 2: Typical Reactivity Indices Calculated from FMO Energies (Note: These are conceptual examples based on studies of similar molecules.)

| Reactivity Index | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, as well as on the fluorine and chlorine atoms due to their high electronegativity. nih.gov The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for understanding how the molecule might interact with biological targets or other reactants.

Conformational Analysis and Energetic Landscape Mapping

The tetrahydroquinoline ring system is not planar and can adopt different conformations. Conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. The resulting energy landscape would reveal the preferred spatial arrangement of the molecule, which is critical for its biological activity and reactivity. For similar non-rigid molecules, computational methods can identify several low-energy conformers that may coexist in equilibrium.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For instance, in reactions such as N-alkylation or electrophilic aromatic substitution, computational chemistry can help identify the most likely mechanism and predict the reaction rate and product distribution. The search for transition state structures is a key component of these studies, providing insights into the energy barriers that must be overcome for the reaction to proceed. Mechanistic studies on the synthesis and reactions of tetrahydroquinolines often employ computational methods to support experimental findings. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational flexibility in a simulated environment, often including explicit solvent molecules. mdpi.com

These simulations can reveal how the molecule behaves in solution, how it interacts with solvent molecules, and how its conformation changes over time. This information is particularly valuable for understanding how the molecule might bind to a biological receptor, as both the flexibility of the ligand and the influence of the solvent are crucial for the binding process. Studies on related tetrahydroquinoline derivatives have used MD simulations to assess the stability of ligand-protein complexes. nih.gov

In Silico Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of a compound. For this compound, Density Functional Theory (DFT) would be the most probable method employed for these predictions. arabjchem.orgresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide excellent correlation with experimental spectroscopic data for a variety of quinoline derivatives. researchgate.netdergipark.org.tr

The process would begin with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations would be performed to predict the Infrared (IR) spectrum. arabjchem.org Additionally, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netlongdom.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

The predicted NMR chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electronic environment of the tetrahydroquinoline ring system. The protons and carbons on the aromatic ring would show distinct shifts due to the positions of the halogen substituents. The aliphatic protons and carbons of the tetrahydro portion of the ring would also have characteristic chemical shifts.

Illustrative Predicted ¹H and ¹³C NMR Data for this compound

This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~3.3 | - |

| C3-H | ~1.9 | - |

| C4-H | ~2.8 | - |

| C6-H | ~7.0 | - |

| C7-H | ~6.8 | - |

| N1-H | ~4.0 | - |

| C2 | - | ~45 |

| C3 | - | ~25 |

| C4 | - | ~28 |

| C4a | - | ~125 |

| C5 | - | ~120 (with C-Cl) |

| C6 | - | ~128 |

| C7 | - | ~115 |

| C8 | - | ~150 (with C-F) |

| C8a | - | ~140 |

Predicted IR Vibrational Frequencies:

The predicted IR spectrum would exhibit characteristic vibrational modes for the functional groups present in this compound. These would include N-H stretching, C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N, C-Cl, and C-F stretching vibrations. The calculated frequencies are often scaled by a factor to better match experimental data. uantwerpen.be

Illustrative Predicted IR Frequencies for this compound

This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | ~3400 | Stretching of the secondary amine |

| Aromatic C-H stretch | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H stretch | 2850-2960 | Stretching of C-H bonds on the saturated ring |

| C=C stretch | 1500-1600 | Aromatic ring stretching |

| C-N stretch | 1250-1350 | Stretching of the amine C-N bond |

| C-F stretch | 1000-1100 | Stretching of the carbon-fluorine bond |

| C-Cl stretch | 600-800 | Stretching of the carbon-chlorine bond |

Quantitative Structure-Property Relationships (QSPR) Modeling (focused on physicochemical and reactivity parameters)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of molecules based on their chemical structure. nih.gov For this compound, QSPR modeling could be employed to predict a range of physicochemical and reactivity parameters that are crucial for understanding its behavior. nih.gov

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural information. These descriptors can then be correlated with experimentally determined or computationally predicted properties using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.govdoaj.org

Physicochemical Parameters:

A variety of physicochemical properties could be predicted for this compound using QSPR models or other in silico tools. mdpi.comunpad.ac.id These properties are important for understanding its solubility, permeability, and distribution.

Reactivity Parameters:

Computational methods, particularly DFT, can be used to calculate quantum chemical descriptors that provide insights into the reactivity of a molecule. nih.govnih.gov These parameters are often used in QSPR studies to model chemical reactivity. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Illustrative Physicochemical and Reactivity Parameters for this compound

This table is illustrative and based on general principles and data from related compounds. Actual values would require specific calculations.

| Parameter | Predicted Value/Range | Significance |

| Physicochemical | ||

| LogP (octanol-water partition coefficient) | 2.5 - 3.5 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | ~12 Ų | Polarity and permeability |

| Molecular Weight | 199.64 g/mol | Size of the molecule |

| Reactivity | ||

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical stability and reactivity |

Applications and Role As a Chemical Precursor in Advanced Research

Role as a Building Block in Complex Molecule Synthesis

The tetrahydroquinoline scaffold is a cornerstone in the synthesis of complex molecules due to its conformational pre-organization and the ability to introduce various substituents. nih.gov This makes compounds like 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline highly sought after as precursors in organic synthesis.

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals. nih.gov The presence of reactive sites on this compound allows for its elaboration into more complex, fused heterocyclic systems. Various synthetic strategies, including domino reactions, have been developed to construct diverse molecular frameworks from tetrahydroquinoline precursors. nih.gov For instance, the amino group of the tetrahydroquinoline ring can participate in cyclization reactions with suitable reagents to form polycyclic structures.

Furthermore, the aromatic part of the molecule, activated by the chloro and fluoro substituents, can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. This versatility enables the synthesis of a library of derivatives with potentially unique biological or material properties. The synthesis of functionalized tetrahydroquinolines has been achieved through methods such as the chemoselective annulation of aza-ortho-quinone methide precursors. nih.gov

The tetrahydroquinoline motif is found in a variety of natural products with significant biological activities, including antibiotic and cytotoxic properties. nih.gov Consequently, synthetic analogues of these natural products are of great interest in drug discovery. While direct evidence for the use of this compound as an intermediate in the synthesis of natural product analogues is not extensively documented, the general utility of the tetrahydroquinoline scaffold in this area is well-established. For example, the enantioselective synthesis of 2-functionalized tetrahydroquinolines has been developed as a key step in accessing chiral and potent opioid analgesics. dicp.ac.cn The unique substitution pattern of this compound could be leveraged to create novel analogues of existing natural products, potentially leading to compounds with improved efficacy or novel modes of action.

Utilization in Materials Science and Polymer Chemistry

The application of tetrahydroquinoline derivatives in materials science and polymer chemistry is an emerging area of research. While specific studies on this compound in this context are limited, the inherent properties of the tetrahydroquinoline scaffold suggest potential for its use in the development of novel functional materials. The rigid, heterocyclic structure can impart desirable thermal and mechanical properties to polymers. Furthermore, the nitrogen atom and aromatic ring can be functionalized to introduce properties such as fluorescence, conductivity, or metal-chelating capabilities, making them suitable for applications in sensors, organic electronics, and catalysis.

Catalytic Applications (e.g., as a Ligand Component in Metal Catalysis)

The tetrahydroquinoline framework can be modified to create chiral ligands for asymmetric catalysis, a field of critical importance in the synthesis of enantiomerically pure pharmaceuticals. The nitrogen atom within the ring, along with other strategically placed functional groups, can coordinate with metal centers to form catalytically active complexes.

An example of the catalytic utility of a closely related structure is seen with chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone. These have been employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. organic-chemistry.org This highlights the potential of this compound to be chemically modified into a ligand for various metal-catalyzed reactions, such as hydrogenations, cross-couplings, and oxidations. The electronic properties of the aromatic ring, influenced by the chloro and fluoro substituents, could modulate the catalytic activity and selectivity of the resulting metal complexes.

Investigation of Molecular Interactions with Biological Macromolecules in vitro (Focus on Binding Mechanisms and Molecular Recognition)

Derivatives of the tetrahydroquinoline scaffold have been shown to interact with a variety of biological macromolecules, including enzymes and proteins. These interactions are fundamental to their potential therapeutic applications. In vitro studies are crucial for elucidating the mechanisms of these interactions at a molecular level.

A number of studies have demonstrated the potential of substituted tetrahydroquinolines and their analogues as enzyme inhibitors. researchgate.netrsc.org The specific binding of these small molecules to the active site of an enzyme can modulate its activity, forming the basis of many therapeutic interventions. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. edx.org

Below is a table summarizing the enzyme inhibition data for some representative tetrahydroquinoline derivatives from the literature.

| Compound Class | Target Enzyme | IC50 Value | Source |

| Tetrahydroquinoline derivatives | α-Amylase | 18.55 ± 0.89 µg/mL | researchgate.net |

| 5,8-disubstituted THIQ analogs | Mycobacterial ATP synthetase | 1.8 µg/mL | rsc.org |

| 5-chloro-indole-2-carboxylate derivatives | EGFR | 68 nM | mdpi.com |

| 5-chloro-indole-2-carboxylate derivatives | BRAFV600E | - | mdpi.com |

These data underscore the potential of the tetrahydroquinoline scaffold as a starting point for the design of potent and selective enzyme inhibitors. The specific substituents on this compound would influence its binding affinity and selectivity for different biological targets.

Molecular Docking and Molecular Dynamics Simulations of Compound-Protein Interactions

Detailed molecular docking and molecular dynamics (MD) simulation studies specifically for this compound are not extensively available in peer-reviewed literature. However, the broader class of tetrahydroquinoline derivatives has been the subject of such computational analyses to predict their binding affinities and interaction modes with various protein targets.

For instance, research on other substituted tetrahydroquinolines has utilized molecular docking and MD simulations to investigate their potential as inhibitors for targets like the mammalian target of rapamycin (mTOR), a key protein in cancer pathways. mdpi.comresearchgate.net These studies typically involve:

Molecular Docking: Predicting the preferred orientation of the ligand (the tetrahydroquinoline derivative) when bound to a specific protein target. This helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability and the persistence of key interactions identified during docking. mdpi.comresearchgate.net

These computational methods are crucial in modern drug discovery for prioritizing compounds for synthesis and experimental testing. While specific data tables and detailed research findings for this compound are not available, the established methodologies applied to analogous compounds provide a framework for how such research would be conducted.

Elucidation of Molecular Recognition Principles and Structure-Binding Relationships (SBR)

The principles of molecular recognition and structure-binding relationships (SBR) for this compound are yet to be specifically elucidated in published research. The study of SBR aims to understand how specific structural features of a molecule, such as the placement and nature of substituent groups, influence its binding to a biological target.

For the tetrahydroquinoline scaffold in general, SBR studies have revealed important insights. For example, the nature and position of halogen atoms can significantly influence binding affinity and selectivity. Halogen bonds, which are non-covalent interactions involving a halogen atom, can play a crucial role in ligand-protein binding. acs.orgnih.gov The presence of both a chlorine and a fluorine atom on the aromatic ring of this compound suggests that these atoms could be critical for its molecular recognition by target proteins, potentially through halogen bonding or by altering the electronic properties of the molecule.

Studies on other halogenated tetrahydroquinolines have demonstrated that the specific substitution pattern is critical for activity. acs.org The development of a clear SBR for a class of compounds is an iterative process that involves synthesizing and testing a series of related analogs to systematically probe the effect of different functional groups.

While direct research on this compound is limited, the general principles derived from studies of similar molecules provide a foundation for predicting its potential interactions and guiding future research into its biological activities.

Future Research Directions and Unexplored Avenues for 5 Chloro 8 Fluoro 1,2,3,4 Tetrahydroquinoline

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary goal in the study of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline will be the development of synthetic routes that provide precise control over its stereocenters. While numerous methods exist for the synthesis of tetrahydroquinolines, achieving high levels of both enantioselectivity and diastereoselectivity for polysubstituted, halogenated derivatives remains a significant challenge. acs.orgnih.govnih.gov

Future research should focus on adapting and optimizing modern asymmetric catalysis for this specific substrate. Key strategies to explore include:

Organocatalysis : Chiral Brønsted acids, such as phosphoric acids, have proven effective in the enantioselective synthesis of related tetrahydroquinolines. organic-chemistry.orgnih.gov A promising avenue would be to design a multi-component cyclization reaction catalyzed by a chiral phosphoric acid to construct the core with high stereocontrol. nih.gov Similarly, bifunctional thiourea (B124793) catalysts could be employed in tandem reactions to generate polysubstituted tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to 20:1 dr). acs.orgnih.gov

Transition-Metal Catalysis : Palladium-catalyzed carboamination reactions are a powerful tool for generating tetrahydroquinolines with quaternary carbon stereocenters in high enantiomeric excess. nih.govdntb.gov.ua Adapting this methodology could provide a direct route to chiral derivatives of the target compound. Another approach involves the "borrowing hydrogen" methodology, where manganese pincer complexes have been used for the selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov

Domino Reactions : These cascade reactions enable the construction of complex molecules from simple starting materials in a single operation, often with high stereoselectivity. nih.gov Designing a domino sequence, for instance, a reductive amination followed by a nucleophilic aromatic substitution (SNAr), could be a highly efficient strategy for assembling the target scaffold. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of a chloro, a fluoro, and a secondary amine group on the tetrahydroquinoline core suggests a rich and varied reactivity profile. Future work should aim to explore transformations that leverage this functionality for late-stage diversification.

Potential areas of investigation include:

Site-Selective C-H Functionalization : The aromatic ring possesses two C-H bonds that could be targeted for functionalization. Metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines, providing a precedent for selectively modifying the C-H bonds on the this compound ring system. rsc.org

Cross-Coupling Reactions : The C-Cl bond offers a handle for traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or nitrogen substituents. A key challenge will be achieving selectivity in the presence of the typically more inert C-F bond. acs.org

"Halogen Dance" Reactions : This base-induced halogen migration could potentially be used to isomerize the initial substitution pattern, providing access to novel constitutional isomers that are difficult to synthesize directly. researchgate.net

Transformations via Aza-ortho-quinone Methides : By analogy to related phenolic systems, it may be possible to generate reactive intermediates like aza-ortho-quinone methides from precursors of this compound. These intermediates could then undergo cycloaddition reactions to build complex, fused heterocyclic systems. nih.gov

Integration into Advanced Functional Materials and Supramolecular Assemblies

The incorporation of halogen atoms and a heterocyclic framework makes this compound an intriguing building block for materials science. The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly used to direct the assembly of molecules into ordered structures.

Unexplored avenues in this domain include:

Crystal Engineering : The potential for both hydrogen bonding (via the N-H group) and halogen bonding could be exploited to construct well-defined supramolecular architectures in the solid state. These interactions could be used to create materials with tailored electronic or photophysical properties. mdpi.com

Luminescent Materials : Quinoline (B57606) derivatives are known to form the basis of luminescent materials, particularly when coordinated to metal ions like gold(I). nih.gov Future work could explore the synthesis of metal complexes of this compound and its derivatives to investigate their potential as phosphorescent emitters for applications such as organic light-emitting diodes (OLEDs).

Liquid Crystals and Polymers : After suitable derivatization to introduce mesogenic or polymerizable groups, the rigid and polar nature of the tetrahydroquinoline core could be utilized in the design of novel liquid crystalline phases or as a monomer for advanced polymers. Halogenated heterocycles are valuable in tuning the electronic properties and molecular packing of materials used in organic electronics. nbinno.com

Deepening Mechanistic Understanding of Complex Transformations

For any novel synthetic method developed, a thorough understanding of the reaction mechanism is crucial for optimization and broader application. Future research on this compound should be coupled with detailed mechanistic studies.

Key approaches would involve:

Computational Chemistry : Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize observed stereoselectivity and regioselectivity. researchgate.netacs.org This is particularly important for understanding site-selectivity in cross-coupling reactions of polyhalogenated heterocycles. researchgate.net

Kinetic Studies : Monitoring reaction rates under various conditions (e.g., changing catalyst loading, substrate concentration, temperature) can provide essential data to formulate a rate law and support or refute a proposed mechanism.

Intermediate Trapping and Spectroscopic Analysis : Techniques like low-temperature NMR spectroscopy could be used to identify and characterize key reactive intermediates, such as lithiated species formed during deprotonation reactions. chemrxiv.orgresearchgate.net This provides direct evidence for the species involved in the reaction pathway.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). acs.org These tools can accelerate discovery by predicting reaction outcomes and proposing novel synthetic routes.

Future applications in this area include:

Retrosynthesis Prediction : AI models can be trained on vast reaction databases to propose viable synthetic pathways to the target molecule, potentially uncovering non-intuitive or more efficient routes. engineering.org.cn Overcoming the low data availability for specific heterocycle-forming reactions is a key challenge where transfer learning methodologies are showing promise. chemrxiv.orgnih.gov

Forward Reaction Prediction : ML algorithms can predict the major product of a reaction given a set of reactants and conditions. acs.org This is invaluable for exploring the novel reactivity of this compound, allowing researchers to prioritize experiments that are most likely to succeed.